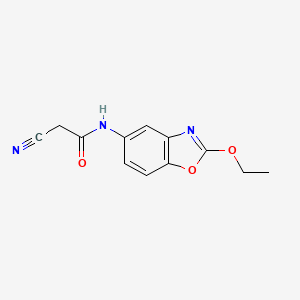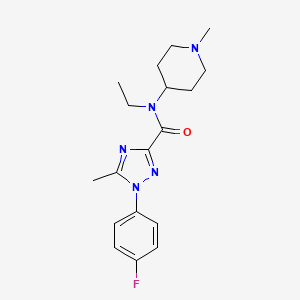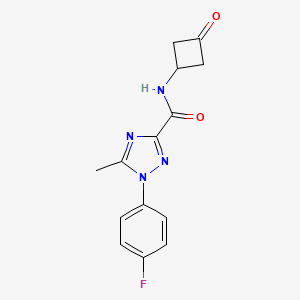![molecular formula C15H19F3N4O2 B6977238 5-methyl-1-pentan-3-yl-N-[[5-(trifluoromethyl)-1,2-oxazol-3-yl]methyl]pyrazole-4-carboxamide](/img/structure/B6977238.png)
5-methyl-1-pentan-3-yl-N-[[5-(trifluoromethyl)-1,2-oxazol-3-yl]methyl]pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1-pentan-3-yl-N-[[5-(trifluoromethyl)-1,2-oxazol-3-yl]methyl]pyrazole-4-carboxamide is an organic compound that combines various functional groups, including a pyrazole ring, oxazole ring, and carboxamide linkage. This unique structure confers distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-pentan-3-yl-N-[[5-(trifluoromethyl)-1,2-oxazol-3-yl]methyl]pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: : Starting from suitable substituted hydrazines and 1,3-diketones or similar precursors.
Introduction of the oxazole ring: : Via cyclization reactions with nitrile oxides.
Coupling reactions: : The coupling of the pyrazole and oxazole components is facilitated using coupling reagents like DCC (dicyclohexylcarbodiimide) and subsequent amidation.
Industrial Production Methods
On an industrial scale, the process may involve optimization of reaction conditions for yield and purity, including the use of continuous flow reactors for more efficient heat and mass transfer. The scale-up may require robust purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It may undergo oxidation reactions at specific positions to form corresponding oxides.
Reduction: : Reduction can alter the functional groups, particularly the carboxamide moiety, leading to amines.
Substitution: : Various nucleophiles can attack susceptible positions on the pyrazole or oxazole rings.
Common Reagents and Conditions
Oxidizing Agents: : Like KMnO₄ (potassium permanganate) or H₂O₂ (hydrogen peroxide).
Reducing Agents: : LiAlH₄ (lithium aluminium hydride) for reduction.
Nucleophiles: : For substitution reactions, halide ions, and various amines.
Major Products Formed
Oxidation: : Formation of hydroxylated or ketone derivatives.
Reduction: : Amine derivatives.
Substitution: : Substituted pyrazole or oxazole compounds.
Scientific Research Applications
5-methyl-1-pentan-3-yl-N-[[5-(trifluoromethyl)-1,2-oxazol-3-yl]methyl]pyrazole-4-carboxamide has diverse applications:
Chemistry: : Used as an intermediate in organic synthesis.
Biology: : Potential probe for studying enzyme interactions due to its specific structure.
Medicine: : Potential therapeutic agent for its bioactivity.
Industry: : Utilized in materials science for developing novel polymers or as a stabilizer.
Mechanism of Action
The compound's mechanism of action can involve interactions with biological macromolecules such as proteins and nucleic acids. It may act on specific molecular targets, modulating pathways like enzyme activity or receptor binding, potentially impacting biochemical pathways such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Comparing it with other pyrazole and oxazole derivatives:
5-ethyl-1-pentan-3-yl-N-[[5-(trifluoromethyl)-1,2-oxazol-3-yl]methyl]pyrazole-4-carboxamide: : Slight variation in alkyl chain length.
4-chloro-5-methyl-1-pentan-3-yl-N-[[5-(trifluoromethyl)-1,2-oxazol-3-yl]methyl]pyrazole-4-carboxamide: : Substitution on the pyrazole ring.
The presence of the trifluoromethyl group and the unique combination of pyrazole and oxazole rings impart distinctive reactivity and biological properties to 5-methyl-1-pentan-3-yl-N-[[5-(trifluoromethyl)-1,2-oxazol-3-yl]methyl]pyrazole-4-carboxamide.
Hope this comprehensive article meets your needs! Anything else you'd like to dive into?
Properties
IUPAC Name |
5-methyl-1-pentan-3-yl-N-[[5-(trifluoromethyl)-1,2-oxazol-3-yl]methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N4O2/c1-4-11(5-2)22-9(3)12(8-20-22)14(23)19-7-10-6-13(24-21-10)15(16,17)18/h6,8,11H,4-5,7H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPFZHQMLJTGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=C(C=N1)C(=O)NCC2=NOC(=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[2-(1H-pyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B6977159.png)
![1-(4-fluorophenyl)-5-methyl-N-[2-(5-methyl-1H-imidazol-2-yl)propan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B6977166.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B6977180.png)
![N-[1-(1,3-dihydroxypropan-2-yl)-2-methylbenzimidazol-5-yl]-2,2,3,3-tetrafluoropropanamide](/img/structure/B6977191.png)
![N-[2-(3,5-dichlorophenyl)-1-hydroxypropan-2-yl]-4-methyl-1H-pyrrole-3-carboxamide](/img/structure/B6977206.png)
![tert-butyl N-[3-[(1-ethylpyrazol-4-yl)-(2-methylpropyl)amino]-3-oxopropyl]carbamate](/img/structure/B6977207.png)
![4-[(2R)-2-acetylpiperidine-1-carbonyl]benzamide](/img/structure/B6977220.png)
![tert-butyl (2R)-2-(1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonyl)azetidine-1-carboxylate](/img/structure/B6977233.png)
![N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-(4-nitropyrazol-1-yl)acetamide](/img/structure/B6977237.png)
![3-[1-(5-Ethyl-1-benzofuran-3-carbonyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B6977242.png)


![2-[2-[(4-methylphenoxy)methyl]-1,3-thiazol-4-yl]-N-(3-oxocyclobutyl)acetamide](/img/structure/B6977259.png)

